molecular formula C15H13N3O5 B5584867 Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5584867
M. Wt: 315.28 g/mol
InChI Key: ZPELXLKISLPJMS-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is a complex organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group, a methylpyridinyl group, and a carbamoyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the coupling of the methylpyridinyl group through a carbamoylation reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamoyl group may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-4-nitrobenzoate
  • Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-6-nitrobenzoate
  • Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-chlorobenzoate

Uniqueness

Methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-9-4-3-5-16-13(9)17-14(19)10-6-11(15(20)23-2)8-12(7-10)18(21)22/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELXLKISLPJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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